molecular formula C20H23NO4 B028460 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine CAS No. 89371-42-6

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine

Cat. No. B028460
CAS RN: 89371-42-6
M. Wt: 341.4 g/mol
InChI Key: RLFXILKNOGXPCT-YJBOKZPZSA-N
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Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine, also known as Boc-Phe-Ala, is an important amino acid derivative used in biochemistry and pharmaceutical research. It is a derivative of the amino acid L-alanine, in which a benzyloxycarbonyl (Boc) group is attached to the amino group, and a phenylpropyl group is attached to the carboxyl group. Boc-Phe-Ala is used in a wide range of scientific applications, including synthesis of peptides, proteins, and other molecules, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Polymerization

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. For example, the study by (Gao, Sanda, & Masuda, 2003) discusses the synthesis of related monomers and their polymerization, demonstrating the application of such compounds in material science.

Selective Peptide Cleavage

This compound is also involved in the selective cleavage of serine peptides. (Kaneko, Takeuchi, & Inui, 1968) describe a process where N-benzyloxycarbonyl-L-alanine derivatives are used for selective peptide bond cleavage, showing its importance in peptide chemistry.

Chemical Synthesis

In another application, (J. Ming, 2011) details the synthesis of a related compound using L-alanine, demonstrating the role of this compound in chemical synthesis.

Protein Interaction Studies

A study by (Kim & Lipscomb, 1990) explores the complex formation of a similar compound with carboxypeptidase A, highlighting its use in understanding enzyme interactions and protein structures.

Medicinal Chemistry

In medicinal chemistry, (Nestor et al., 1984) synthesized novel heterocyclic aromatic amino acids based on this compound, showing its application in drug design and synthesis.

properties

IUPAC Name

(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXILKNOGXPCT-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564230
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89371-42-6
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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